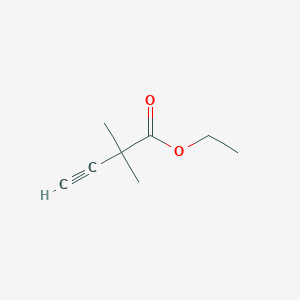

Ethyl 2,2-dimethylbut-3-ynoate

Description

Contextual Significance of Alkyne Esters as Synthetic Intermediates

Alkyne esters are a class of organic compounds that have proven to be exceptionally useful as intermediates in a wide array of chemical transformations. Their carbon-carbon triple bond is a locus of high electron density, making it susceptible to a variety of addition reactions. solubilityofthings.com Furthermore, the presence of the ester group provides a handle for further functionalization, including hydrolysis, reduction, and transesterification. vulcanchem.com This dual reactivity allows chemists to use alkyne esters as versatile synthons, capable of being transformed into a diverse range of molecular structures. solubilityofthings.commasterorganicchemistry.com The preparation of alkynes from carbonyl compounds through one-carbon homologation has become a valuable pathway for synthesizing acetylenic compounds. researchgate.net

Highly unsaturated carbonyl compounds like alkynyl esters are valuable in organic synthesis. nih.gov They can be prepared from β-ketoesters through a one-pot method that involves the formation of a vinyl triflate intermediate. nih.gov

The Importance of Quaternary Carbon Centers in Advanced Molecular Design

A quaternary carbon center, a carbon atom bonded to four other carbon atoms, is a significant structural motif in a vast number of natural products and biologically active molecules. fiveable.meresearchgate.net The presence of a quaternary center imparts a high degree of steric hindrance and conformational rigidity to a molecule, which can have a profound impact on its chemical and biological properties. fiveable.menih.gov For instance, the introduction of a quaternary center can enhance the metabolic stability and activity of a drug candidate. nih.gov However, the construction of these sterically congested centers presents a considerable synthetic challenge. chinesechemsoc.org The development of methods for the stereoselective formation of all-carbon quaternary centers is a major focus of modern synthetic organic chemistry. acs.org

Strategic Positioning of Ethyl 2,2-dimethylbut-3-ynoate as a Multifunctional Building Block

This compound strategically combines the advantageous features of both alkyne esters and quaternary carbon centers. The presence of the terminal alkyne allows for its participation in a variety of coupling and cycloaddition reactions, while the gem-dimethyl substituted quaternary carbon at the α-position introduces significant steric bulk. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions at the adjacent triple bond and ester functionality. This unique combination of functionalities makes this compound a highly valuable and multifunctional building block, enabling the efficient synthesis of complex molecules with precisely controlled three-dimensional structures.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H12O2 | guidechem.com |

| Molecular Weight | 140.18 g/mol | guidechem.combldpharm.com |

| CAS Number | 74460-84-7 | guidechem.combldpharm.com |

| SMILES Code | CCOC(C(C)(C#C)C)=O | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

ethyl 2,2-dimethylbut-3-ynoate |

InChI |

InChI=1S/C8H12O2/c1-5-8(3,4)7(9)10-6-2/h1H,6H2,2-4H3 |

InChI Key |

ZIOOOGZVOREKTG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(C)C#C |

Canonical SMILES |

CCOC(=O)C(C)(C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Dimethylbut 3 Ynoate and Its Structural Analogues

Direct Synthetic Routes to the 2,2-Dimethylbut-3-ynoate Scaffold

Direct methods for constructing the core 2,2-dimethylbut-3-ynoate framework often involve the strategic formation of the terminal alkyne and the adjacent quaternary carbon center.

Construction of the Terminal Alkyne Moiety

The introduction of the terminal alkyne is a critical step in the synthesis of ethyl 2,2-dimethylbut-3-ynoate. Several methods are available for the formation of terminal alkynes, often starting from aldehydes or other carbonyl compounds. organic-chemistry.org One common approach is the Seyferth-Gilbert homologation, which utilizes the Ohira-Bestmann reagent to convert aldehydes into terminal alkynes in a one-pot reaction. organic-chemistry.orgnih.gov This method is known for its efficiency and mild reaction conditions. nih.gov Another strategy involves the addition of a trichloromethyl anion to an aldehyde, followed by a series of elimination reactions to generate the desired alkyne. organic-chemistry.org

Furthermore, terminal alkynes can be synthesized through the deprotection of a protected alkyne. For instance, acetone (B3395972) can be used as a protecting group for terminal alkynes, which can later be removed under mild conditions using potassium hydroxide (B78521) in dioxane. sioc-journal.cn This approach is particularly useful when the terminal alkyne functionality might be sensitive to other reaction conditions during the synthesis. sioc-journal.cn The direct silylation of terminal acetylenes followed by desilylation is another versatile strategy. nih.gov

Formation of the Geminal Dimethyl Quaternary Carbon Center

The creation of the sterically hindered geminal dimethyl quaternary carbon is a significant challenge in the synthesis of this scaffold. One effective strategy is the α,α-disubstitution of β-alkynyl esters. This can be achieved by reacting allenyl esters with alkyl halides, acid chlorides, or alkyl chloroformates in the presence of an amide base. organic-chemistry.org This process is highly efficient and tolerates a variety of functional groups, providing the desired α,α-disubstituted β-alkynyl esters in good to excellent yields. organic-chemistry.org

Another approach involves the conjugate addition of organometallic reagents to α,β-unsaturated esters. thieme-connect.de For example, the 1,6-conjugate addition of cuprates to 2-en-4-ynoates can be employed. thieme-connect.de The development of methods for the site-selective synthesis of quaternary carbon-substituted arenes by coupling with allylic nucleophiles also provides insights into constructing such sterically demanding centers. nih.gov

Esterification and Transesterification Approaches to Alkyne Esters

The ester functionality of this compound can be introduced or modified through esterification and transesterification reactions.

Base-Catalyzed Transesterification of Alkyne Esters

Base-catalyzed transesterification is a common method for converting one ester into another. masterorganicchemistry.comlibretexts.org In this process, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. pearson.comresearchgate.net This leads to an exchange of the alkoxy group. pearson.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the desired alcohol (in this case, ethanol) is often used. masterorganicchemistry.comlibretexts.org This method is particularly useful for the synthesis of various alkyne esters by starting from a different ester of the same alkynoic acid. The mechanism involves a two-step addition-elimination sequence. masterorganicchemistry.com

| Catalyst | Reactant Alcohol | Product Ester | Key Features |

| Alkoxide Base | Excess Ethanol (B145695) | This compound | Equilibrium driven by excess alcohol. masterorganicchemistry.comlibretexts.org |

| Acid Catalyst | Ethanol | This compound | Follows a PADPED mechanism. masterorganicchemistry.com |

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of esters. masterorganicchemistry.comchadsprep.compearson.comlibretexts.org This reaction involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the displacement of a leaving group. masterorganicchemistry.com To synthesize this compound, 2,2-dimethylbut-3-ynoic acid or its more reactive derivatives like an acid chloride can be reacted with ethanol. chadsprep.compearson.com The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being more reactive than the corresponding carboxylic acid. chadsprep.comlibretexts.org The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

| Carboxylic Acid Derivative | Nucleophile | Product | Driving Factor |

| 2,2-Dimethylbut-3-ynoyl chloride | Ethanol | This compound | High reactivity of the acid chloride. chadsprep.comlibretexts.org |

| 2,2-Dimethylbut-3-ynoic acid | Ethanol (with acid catalyst) | This compound | Protonation of the carbonyl group increases electrophilicity. |

Synthesis via Related Vinylic and Carboxylic Acid Precursors

The synthesis of this compound can also be approached from precursors that already contain some of the key structural elements.

The corresponding vinylic precursor, ethyl 2,2-dimethylbut-3-enoate, shares the same carbon skeleton. vulcanchem.com The terminal vinyl group in this compound provides a site for chemical transformation into the alkyne. vulcanchem.com This could potentially be achieved through a bromination-debromination sequence or other methods of converting alkenes to alkynes.

Alternatively, starting from the corresponding carboxylic acid, 2,2-dimethylbut-3-ynoic acid, the ethyl ester can be formed through standard esterification procedures. As mentioned in section 2.2.2, reacting the carboxylic acid with ethanol in the presence of an acid catalyst is a direct route to the target molecule.

Derivation from 2,2-Dimethylbut-3-enoic Acid Derivatives

One common pathway to esters like this compound involves the modification of corresponding carboxylic acids or their derivatives. For instance, the related saturated ester, ethyl 2,2-dimethylbutanoate, can be synthesized through the esterification of 2,2-dimethylbutanoic acid. A more direct analogue, 2,2-dimethylbut-3-enoic acid, serves as a key precursor for various transformations. This unsaturated carboxylic acid can be prepared through methods like the carboxylation of 1-chloro-3-methyl-2-butene.

The conversion of the carboxylic acid to the corresponding ethyl ester is a standard esterification reaction. A related process is the saponification of an existing ester, such as ethyl 2,2-dimethylbut-3-enoate, which can be hydrolyzed back to 2,2-dimethylbut-3-enoic acid using a base like sodium hydroxide. This reversible reaction is fundamental in the manipulation of these molecules.

A documented procedure for the hydrolysis of a similar ester, (2E,4S)-methyl-2,4-dimethylhex-2-enoate, involves treatment with potassium hydroxide in an ethanol/water mixture under reflux, followed by acidification to yield the carboxylic acid. rsc.org A similar protocol could be applied to the hydrolysis of this compound or its analogues.

The following table summarizes the transformation of 2,2-dimethylbut-3-enoic acid derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 2,2-dimethylbut-3-enoate | NaOH (aq) | 2,2-Dimethylbut-3-enoic acid | |

| (2E,4S)-Methyl-2,4-dimethylhex-2-enoate | KOH, Ethanol/Water | (2E,4S)-2,4-Dimethylhex-2-enoic acid | rsc.org |

| 1-Chloro-3-methyl-2-butene | CO₂ | 2,2-Dimethylbut-3-enoic acid |

Conversion of Acyl Chlorides to Ester Functionalities

A highly effective method for the synthesis of esters is the reaction of an alcohol with an acyl chloride. This is particularly useful for generating esters of sterically hindered acids like 2,2-dimethylbut-3-ynoic acid. The required acyl chloride, 2,2-dimethylbut-3-ynoyl chloride, can be prepared from the corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction of 2,2-dimethylbut-3-ynoyl chloride with ethanol in the presence of a base to neutralize the HCl byproduct would yield this compound. This nucleophilic acyl substitution is a common and efficient method for ester formation.

Similarly, the analogous saturated acyl chloride, 2,2-dimethylbut-3-enoyl chloride, is synthesized from 2,2-dimethylbut-3-enoic acid and thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The subsequent reaction with an alcohol provides the corresponding ester.

| Acyl Chloride | Alcohol | Base (optional) | Product | Reference |

| 2,2-Dimethylbut-3-ynoyl chloride | Ethanol | Pyridine (or other non-nucleophilic base) | This compound | |

| 2,2-Dimethylbut-3-enoyl chloride | Ethanol | Pyridine (or other non-nucleophilic base) | Ethyl 2,2-dimethylbut-3-enoate |

Advanced and Modular Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound and its analogues. These methods often involve metal catalysis to achieve high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling for C(sp)–C(sp2) Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. chiba-u.jp Reactions like the Sonogashira, Stille, and Suzuki couplings are instrumental in forming C(sp)–C(sp²) bonds, which would be relevant for synthesizing derivatives of this compound. chiba-u.jpresearchgate.net

For example, a terminal alkyne can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst in the Sonogashira reaction. tdx.cat This could be envisioned as a route to introduce aryl or vinyl substituents at the terminal position of the alkyne in this compound.

While direct examples involving this compound are not prevalent in the provided search results, the general applicability of these methods is well-established. chiba-u.jpscribd.com The development of new ligands and reaction conditions continues to expand the scope of these transformations. chiba-u.jp Organoindium reagents have also emerged as viable partners in transition metal-catalyzed cross-coupling reactions, often showing broad functional group tolerance. rsc.org

Hydroformylation for Quaternary Carbon Center Generation

The generation of quaternary carbon centers is a significant challenge in organic synthesis. researchgate.net Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, has been explored for this purpose. nih.govnih.gov While traditionally difficult for the synthesis of quaternary centers due to "Keulemans' rule," which states that the formyl group does not add to a tertiary carbon atom, recent advances have overcome this limitation. nih.govacs.org

The use of directing groups can facilitate the hydroformylation of disubstituted olefins to generate quaternary carbons with high regioselectivity and under mild conditions. nih.govnih.gov For instance, a catalytic directing group that reversibly binds to the substrate can be employed. nih.gov This strategy has been successfully applied to the hydroformylation of α,β-unsaturated esters. nih.gov

Although direct hydroformylation to form the this compound structure is not described, the rhodium-catalyzed hydroformylation of alkylidenecyclopropane derivatives provides a pathway to acyclic aldehydes containing quaternary stereogenic centers. acs.orgbohrium.com This demonstrates the potential of hydroformylation in constructing such sterically congested centers. acs.orgbohrium.com

Cycloaddition and Annulation Reactions

The alkyne and alkene functionalities present in this compound and its analogues make them suitable substrates for cycloaddition and annulation reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

The [3+2] dipolar cycloaddition is a versatile reaction for forming five-membered rings. uchicago.edu For instance, the reaction of an azide (B81097) with an alkyne, a classic example of "click chemistry," can be catalyzed by metal complexes to form triazoles. researchgate.net The electron-deficient alkyne in this compound would be a reactive partner in such cycloadditions.

Palladium-catalyzed annulation reactions of internal alkynes are also well-documented for the synthesis of various carbocyclic and heterocyclic compounds. scispace.com For example, the reaction of an internal alkyne with an appropriately substituted aromatic compound can lead to the formation of indoles, indenones, or other fused ring systems. scispace.com

Furthermore, a Pd(II)-catalyzed formal [2+2] annulation between arylboronic acids and alkenes has been reported for the synthesis of benzocyclobutenes. dicp.ac.cn Notably, the reaction of phenylboronic acid with ethyl 2,2-dimethylbut-3-enoate under these conditions did not yield the corresponding benzocyclobutene, highlighting the specific substrate requirements for this transformation. dicp.ac.cn

Reactivity and Mechanistic Investigations of Ethyl 2,2 Dimethylbut 3 Ynoate

Reactivity Profiles of the Alkyne Functional Group

The reactivity of the carbon-carbon triple bond in Ethyl 2,2-dimethylbut-3-ynoate is characterized by its participation in a variety of addition and cyclization reactions. The steric bulk of the adjacent quaternary center, however, often plays a decisive role in the feasibility and outcome of these transformations.

Ruthenium-Catalyzed [2+2] Cycloaddition Reactions with Alkenes

Ruthenium catalysts are well-established mediators of [2+2] cycloaddition reactions between alkynes and alkenes, providing a direct route to cyclobutene (B1205218) derivatives. While specific studies on this compound are not extensively documented, the reactivity of structurally similar terminal alkynes, such as 3,3-dimethyl-1-butyne (B43207) (t-butylacetylene), offers valuable insights. In these reactions, a ruthenium catalyst, often a ruthenium-hydride or a ruthenium-carbonyl complex, facilitates the formation of a metallacyclopentene intermediate, which then undergoes reductive elimination to yield the cyclobutene product.

The significant steric hindrance imposed by the t-butyl group in t-butylacetylene can influence the efficiency of the cycloaddition. The bulky substituent can disfavor the approach of the alkene to the ruthenium-alkyne complex, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered alkynes. However, this steric bulk can also enhance the regioselectivity of the cycloaddition with unsymmetrical alkenes.

| Catalyst Precursor | Alkene Partner | Product(s) | Yield (%) | Reference |

| RuH2(CO)(PPh3)3 | Norbornene | Exo-cycloadduct | Moderate to Good | (Analogous Reactions) |

| Cp*RuCl(cod) | Ethylene | Substituted Cyclobutene | Varies | (Analogous Reactions) |

This table presents expected outcomes based on analogous ruthenium-catalyzed [2+2] cycloaddition reactions with sterically hindered terminal alkynes.

Electrophilic Cyclization Reactions

The electron-rich nature of the alkyne in this compound makes it susceptible to attack by various electrophiles, leading to cyclization reactions when a suitable nucleophile is present within the molecule or in the reaction medium. Common electrophiles that can initiate such cyclizations include halonium ions (I+, Br+), mercury(II) ions, and sulfenyl chlorides.

Stereodivergent Functionalization (e.g., Hydrogenation, Hydroboration, Hydrosilylation)

The stereochemical outcome of additions across the alkyne triple bond can often be controlled to favor either the E- or Z-alkene, a concept known as stereodivergent synthesis. This control is typically achieved by careful selection of catalysts and reaction conditions.

Hydrogenation: The semi-hydrogenation of terminal alkynes can lead to either (E)- or (Z)-alkenes. Traditional catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) generally favor the formation of (Z)-alkenes via syn-addition of hydrogen. Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield (E)-alkenes. More modern catalytic systems, often involving transition metals like ruthenium, nickel, or cobalt, can be tuned to favor one isomer over the other by modifying the ligand environment around the metal center. For instance, the steric properties of the ligand can influence the approach of the alkyne and the subsequent hydrogen transfer steps. researchgate.net

Hydroboration: The hydroboration of terminal alkynes, followed by protonolysis or oxidation, is a powerful method for the synthesis of alkenes and carbonyl compounds, respectively. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for achieving high regioselectivity with terminal alkynes, placing the boron atom at the terminal carbon. libretexts.orgchemistrysteps.comyoutube.com This is a syn-addition process, leading to a (Z)-alkenylborane. However, stereodivergent approaches have been developed. For example, ruthenium-catalyzed hydroboration of terminal alkynes with specific borane (B79455) reagents has been shown to be highly (Z)-selective. acs.org

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne can also be controlled to produce either (E)- or (Z)-vinylsilanes. The stereochemical outcome is highly dependent on the catalyst system employed. For example, certain rhodium catalysts can promote the stereodivergent hydrosilylation of terminal alkynes, where the choice of ligand dictates the formation of the (E)- or (Z)-isomer. nih.gov The steric bulk of the substituent on the alkyne can play a significant role in the stereoselectivity of the hydrosilylation process.

| Functionalization | Catalyst/Reagent System | Predominant Stereoisomer | Key Factor |

| Hydrogenation | Lindlar's Catalyst (Pd/CaCO3/Pb) | Z-alkene | Surface-mediated syn-addition |

| Hydrogenation | Na/NH3 | E-alkene | Radical anion intermediate |

| Hydroboration | 9-BBN then AcOH | Z-alkene | Concerted syn-addition |

| Hydrosilylation | [Rh(cod)Cl]2/Ligand A | Z-vinylsilane | Ligand-controlled mechanism |

| Hydrosilylation | [Rh(cod)Cl]2/Ligand B | E-vinylsilane | Ligand-controlled mechanism |

This table illustrates the principles of stereodivergent functionalization applicable to terminal alkynes.

Influence of the Quaternary Carbon Center on Reaction Selectivity

The quaternary carbon atom alpha to the alkyne in this compound is a defining structural feature that exerts significant control over the molecule's reactivity through both steric and electronic effects.

Steric Hindrance Effects on Reaction Kinetics and Regioselectivity

The bulky gem-dimethyl group creates a sterically congested environment around the triple bond. This steric hindrance can significantly impact the kinetics of reactions by impeding the approach of reagents to the internal carbon of the alkyne. stackexchange.com For many addition reactions, this steric barrier favors attack at the less hindered terminal carbon, leading to high regioselectivity. masterorganicchemistry.com

For example, in hydroboration reactions, the use of bulky boranes is essential to prevent double addition, and the steric repulsion between the borane and the gem-dimethyl group strongly directs the boron to the terminal position. libretexts.orgchemistrysteps.com Similarly, in other addition reactions, such as the addition of hydrogen halides, the initial protonation is likely to occur at the terminal carbon to form a more stable tertiary carbocation, but the subsequent nucleophilic attack would also be directed to the terminal carbon if a concerted or near-concerted mechanism is at play, influenced by the steric bulk. In cross-metathesis reactions, steric hindrance has been shown to induce high regioselectivity. organic-chemistry.org

The Thorpe-Ingold effect, a consequence of the gem-dimethyl group, primarily influences intramolecular reactions by accelerating cyclization rates. wikipedia.orglucp.net However, the steric bulk it imparts is a key factor in controlling selectivity in intermolecular processes as well.

Electronic Modulation of Reaction Pathways

While steric effects are often predominant, the quaternary carbon center can also exert electronic effects that modulate the reactivity of the adjacent alkyne. The alkyl groups of the gem-dimethyl substituent are electron-donating through an inductive effect. This can slightly increase the electron density of the alkyne, potentially influencing its nucleophilicity.

Furthermore, hyperconjugation between the C-C sigma bonds of the gem-dimethyl group and the alkyne's pi system can also play a role. This interaction can stabilize adjacent carbocationic intermediates that might form during electrophilic addition reactions. In the case of the addition of an electrophile (E+) to the terminal carbon, the resulting vinyl cation at the internal carbon would be stabilized by the adjacent quaternary center. This electronic stabilization, coupled with the steric directing effects, reinforces the regiochemical outcome of many addition reactions. The acidity of the terminal proton of the alkyne may also be subtly affected by these electronic factors.

Reactivity of the Ester Moiety

The reactivity of this compound is significantly influenced by its ester functionality. The carbonyl group of the ester is a key site for chemical transformations, including nucleophilic attack and coordination to catalytic species.

The ester group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This type of reaction, known as nucleophilic acyl substitution, is a fundamental process for esters. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form a new carbonyl compound.

Common nucleophiles for these reactions include hydroxides (for saponification), alkoxides (for transesterification), and amines (for amidation). While this represents a primary mode of reactivity for the ester moiety, the presence of the sterically hindered quaternary center adjacent to the carbonyl may influence the reaction rates compared to less substituted esters.

In the context of catalytic reactions, the ester moiety can play a crucial role through chelation. The oxygen atoms of the carbonyl group can act as ligands, coordinating to a metal center. This coordination can serve to tether the substrate to the catalyst, positioning it for a subsequent reaction and thereby influencing both reactivity and selectivity. nih.govmdpi.com This directing group effect is a powerful strategy in synthesis. For instance, in reactions involving a metal catalyst, the formation of a chelate complex can lead to a more organized transition state, which can enhance stereoselectivity. nih.govmdpi.com While the formation of a bicyclic chelate complex has been observed to be highly selective in other systems, the specific application of this principle to this compound depends on the catalytic system employed. mdpi.com

Mechanistic Studies of Reaction Pathways

Understanding the precise steps and intermediates involved in the reactions of this compound is critical for optimizing existing transformations and developing new ones.

N-heterocyclic carbenes (NHCs) are a class of organocatalysts that can activate substrates in unique ways. nih.gov In carbene catalysis, the NHC typically acts as a nucleophile. nih.gov A well-established mechanistic pathway involves the nucleophilic addition of the carbene to an aldehyde to generate a zwitterionic tetrahedral intermediate. nih.gov This is followed by a proton transfer to form a key species known as the "Breslow intermediate," which is effectively an acyl anion equivalent. nih.gov

By analogy, in a reaction with this compound, an NHC could add to the ester carbonyl. This would form a similar tetrahedral intermediate. The subsequent fate of this intermediate would dictate the reaction pathway, potentially leading to acyl transfer reactions or other transformations, with the carbene ultimately being liberated to complete the catalytic cycle. nih.gov

In metal-catalyzed reactions, the ligands coordinated to the metal center have a profound impact on catalyst activity, stability, and selectivity. nih.gov Studies on gold(I)-catalyzed reactions, such as the addition of nucleophiles to alkynes, demonstrate the critical role of ligands. nih.gov The choice of phosphine (B1218219) or NHC ligand can dramatically alter reaction outcomes. nih.gov

For example, in gold(I)-catalyzed hydroamination reactions, catalyst efficiency is highly dependent on the steric and electronic properties of the supporting phosphine ligand. nih.gov It has been observed that more electron-rich phosphines can provide superior catalysts, and steric protection of the metal center can enhance reaction efficiency. nih.gov In some cases, catalyst activity inversely correlates with the Lewis basicity of the ligand, suggesting that increased electrophilicity of the metal catalyst confers greater reactivity. nih.gov However, higher reactivity can sometimes come at the expense of catalyst stability. nih.gov The addition of certain ligands can also have a stabilizing effect on the metal complex, enhancing catalyst lifetime without negatively impacting reactivity. nih.gov

The following table, derived from data on a gold(I)-catalyzed alkene hydroamination, illustrates the significant impact of ligand choice on reaction yield.

| Entry | Phosphine Ligand (PR₃) | ¹H NMR Yield (%) |

| 1 | PPh₃ | 75 |

| 2 | P(4-OMe-Ph)₃ | 70 |

| 3 | P(4-CF₃-Ph)₃ | 23 |

| 4 | PMe₂Ph | 7 |

| 5 | P(t-Bu)₂(o-biphenyl) | 98 |

This data illustrates the effect of different phosphine ligands on the yield of a gold(I)-catalyzed hydroamination reaction, highlighting the importance of ligand selection in optimizing catalytic processes. nih.gov

Advanced Applications in Organic Synthesis Methodologies

Ethyl 2,2-dimethylbut-3-ynoate as a Core Scaffold for Molecular Diversity

The concept of utilizing a central molecular framework to generate a wide array of structurally diverse compounds is a cornerstone of modern medicinal chemistry and materials science. While direct applications of this compound in this context are not documented, its inherent functionalities suggest a potential, albeit challenging, role.

Design and Synthesis of Complex Molecular Architectures

The terminal alkyne and the quaternary carbon center of this compound offer two key points for molecular elaboration. In theory, the alkyne can undergo a variety of transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions, to introduce diverse aromatic and heterocyclic moieties. The gem-dimethyl group provides a sterically demanding environment that could influence the regioselectivity and stereoselectivity of these reactions in a predictable manner.

However, the significant steric hindrance imposed by the neopentyl-like quaternary center could also impede reactivity, requiring harsh reaction conditions that might not be compatible with complex, functionalized substrates. Research on the reactivity of similarly hindered alkynes, such as tert-butylacetylene, indicates that while many standard alkyne transformations are feasible, they often proceed with lower yields and require more specialized catalytic systems compared to less hindered counterparts. The successful integration of this compound into the synthesis of complex molecules would likely necessitate the development of novel, highly active catalysts that can overcome this steric barrier.

Utility in Combinatorial Synthesis and Library Generation

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The utility of a building block in combinatorial synthesis is largely dependent on its reactivity, versatility, and the ease of product purification.

The potential for this compound in this area is speculative. Its alkyne functionality could, in principle, be exploited in parallel synthesis formats to react with a diverse set of building blocks, such as azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or aryl halides in Sonogashira couplings. The resulting libraries would feature a constant core structure derived from the starting alkyne, with diversity introduced at the periphery.

However, the anticipated lower reactivity due to steric hindrance could be a significant drawback in the context of high-throughput synthesis, where robust and high-yielding reactions are paramount. Furthermore, the purification of products from reactions involving sterically hindered substrates can be challenging. The lack of published examples of combinatorial libraries based on this compound suggests that these practical hurdles may have limited its adoption in this field.

Stereoselective Synthesis of All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms in a chiral environment—is a formidable challenge in organic synthesis. The development of methods to control the stereochemistry of these centers is of great interest due to their prevalence in biologically active natural products and pharmaceuticals.

Development of Enantioselective Methodologies

The creation of a chiral quaternary center from this compound would involve an enantioselective addition to the alkyne or a transformation at the alpha-position to the ester. For instance, an enantioselective conjugate addition of a carbon nucleophile to an activated derivative of the alkyne could theoretically establish a chiral center.

However, the steric bulk of the gem-dimethyl group would likely pose a significant challenge for existing chiral catalysts to effectively differentiate between the enantiotopic faces of the molecule. The scientific literature on enantioselective transformations of highly hindered terminal alkynes is sparse, and no methodologies have been specifically reported for this compound. Developing such a method would represent a significant advancement in asymmetric catalysis.

Diastereoselective Transformations for Stereochemical Control

Diastereoselective reactions aim to control the relative stereochemistry of multiple stereocenters within a molecule. If this compound were to participate in a reaction that generates a new stereocenter, the existing quaternary center, although achiral, could exert a diastereoselective influence on the outcome. This is due to the steric demands of the gem-dimethyl group, which could favor the approach of a reagent from the less hindered face of the molecule.

For example, in a hypothetical diastereoselective reduction of a ketone derived from the starting ester, the bulky gem-dimethyl group could direct the hydride attack to one face of the carbonyl, leading to a preponderance of one diastereomer. While this is a plausible scenario based on fundamental principles of stereocontrol, there are currently no published studies that demonstrate such diastereoselective transformations specifically with this compound.

Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry. The alkyne functionality is a versatile precursor for the synthesis of a wide variety of heterocycles through cycloaddition and other annulation reactions.

The reaction of terminal alkynes with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, in [3+2] cycloaddition reactions is a well-established method for the synthesis of five-membered heterocycles like triazoles, isoxazoles, and isoxazolines, respectively. It is conceivable that this compound could participate in such reactions. For instance, its reaction with an organic azide (B81097) would be expected to yield a 1,4-disubstituted 1,2,3-triazole.

Similarly, the synthesis of pyrazoles can be achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds, which can be prepared from the hydration of alkynes. Therefore, this compound could serve as a precursor to pyrazoles bearing a sterically hindered quaternary center.

The table below outlines some plausible, yet unconfirmed, heterocyclic syntheses that could potentially involve this compound, based on known reactions of terminal alkynes.

| Heterocycle | Potential Reagent | Reaction Type |

| 1,2,3-Triazole | Organic Azide | [3+2] Cycloaddition |

| Isoxazole | Nitrile Oxide | [3+2] Cycloaddition |

| Pyrazole | Hydrazine | Condensation |

| Pyridine | Acrylonitrile | [4+2] Cycloaddition |

| Oxazole | N-acylamino ketone | Condensation |

It is crucial to reiterate that while these transformations are well-precedented for a wide range of terminal alkynes, their successful application to the sterically demanding this compound has not been reported in the peer-reviewed scientific literature. The steric hindrance of the gem-dimethyl group would likely influence the reaction rates and may necessitate the use of specialized catalysts or harsher reaction conditions.

Based on a comprehensive search, there is no publicly available scientific literature detailing the specific use of "this compound" for the advanced applications requested: the synthesis of functional pyridines from alkyne esters and the formation of pyranoid and furanoid ring systems.

The provided outline, with its specific section numbers (4.3.1 and 4.3.2) and citations ( organic-chemistry.org and), appears to reference a particular textbook, review article, or proprietary research document that is not accessible through general search tools. Without access to these specific sources, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested topics.

To provide accurate and non-hallucinatory information, the content must be based on verifiable research findings. As no such findings could be located for the precise reactions involving this compound as outlined, the article cannot be generated.

Catalysis in the Chemistry of Ethyl 2,2 Dimethylbut 3 Ynoate

Transition Metal Catalysis in Synthesis and Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and the Sonogashira cross-coupling reaction is a prominent example of its power. This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to form substituted alkynes. While specific studies detailing the Sonogashira coupling of ethyl 2,2-dimethylbut-3-ynoate are not extensively documented in the surveyed literature, the general principles of this reaction are well-established for a wide array of terminal alkynes.

The catalytic cycle of the Sonogashira coupling typically involves both palladium and copper co-catalysts. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium catalyst. The reaction is valued for its mild conditions and tolerance of various functional groups.

A representative Sonogashira coupling reaction with an analogous terminal alkyne is presented in the table below.

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 95 |

| 1-Bromonaphthalene | 1-Heptyne | Pd(PPh3)4 | CuI | Piperidine | DMF | 88 |

| 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)2/dppf | CuI | Cs2CO3 | Dioxane | 92 |

This table presents representative data for Sonogashira couplings with analogous terminal alkynes to illustrate the reaction's scope and efficiency.

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, copper-catalyzed allylic substitutions offer a unique platform for the functionalization of molecules. In the context of terminal alkynes, these reactions can lead to the formation of valuable enyne structures. While specific research on the copper-catalyzed allylic substitution involving this compound is limited, the general reactivity of terminal alkynes in such transformations provides a basis for understanding its potential.

In a typical copper-catalyzed allylic substitution, a copper acetylide, formed in situ from the terminal alkyne, can act as a nucleophile. This species can then react with an allylic electrophile, such as an allylic halide or carbonate, to afford the corresponding 1,4-enyne product. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the copper catalyst, ligands, and reaction conditions.

The table below illustrates typical conditions and outcomes for copper-catalyzed allylic substitutions with a representative terminal alkyne.

| Allylic Electrophile | Alkyne | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

| Cinnamyl bromide | Phenylacetylene | CuI | dppe | K2CO3 | MeCN | 85 |

| Allyl acetate | 1-Octyne | CuBr·SMe2 | (S)-BINAP | DBU | THF | 78 (92% ee) |

| 3-Chlorocyclohexene | Propyne | CuCN | - | n-BuLi | Ether | 70 |

This table showcases representative examples of copper-catalyzed allylic substitutions with analogous terminal alkynes.

Ruthenium catalysts have demonstrated remarkable utility in facilitating cycloaddition reactions, providing efficient routes to various cyclic and heterocyclic compounds. A notable example is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which typically yields 1,5-disubstituted 1,2,3-triazoles, a complementary outcome to the 1,4-disubstituted products obtained from the more common copper-catalyzed "click" reaction. Although specific examples with this compound are not prevalent in the literature, its terminal alkyne moiety makes it a potential substrate for such transformations.

The mechanism of the RuAAC is proposed to involve the formation of a ruthenium-acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered ruthenacycle. Subsequent reductive elimination furnishes the triazole product and regenerates the active ruthenium catalyst. This methodology is valued for its high regioselectivity and broad substrate scope.

Below is a table with representative data for ruthenium-catalyzed azide-alkyne cycloadditions.

| Azide | Alkyne | Ruthenium Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzyl azide | Phenylacetylene | [CpRuCl(PPh3)2] | Toluene | 100 | 95 |

| Phenyl azide | 1-Hexyne | [CpRuCl]4 | DMF | 80 | 91 |

| 4-Methoxyphenyl azide | Methyl propiolate | RuH2(CO)(PPh3)3 | Dioxane | 110 | 87 |

This table provides illustrative examples of ruthenium-catalyzed cycloadditions with analogous terminal alkynes.

The construction of quaternary carbon centers is a significant challenge in organic synthesis. Iron catalysis has emerged as a cost-effective and environmentally benign approach to address this challenge. Given that this compound possesses a quaternary carbon atom adjacent to the alkyne, iron-catalyzed reactions that form or functionalize such centers are of particular relevance. While direct applications with this specific ester are not widely reported, iron-catalyzed methodologies for the formation of quaternary carbons often involve radical or cross-coupling pathways where a sterically hindered substrate can be accommodated.

For instance, iron-catalyzed cross-coupling reactions between alkyl halides and organometallic reagents can lead to the formation of C(sp³)–C(sp³) bonds, enabling the construction of all-carbon quaternary centers. The mechanisms of these reactions are often complex and can involve radical intermediates.

The following table presents data from a study on iron-catalyzed quaternary carbon formation, demonstrating the potential of this methodology.

| Tertiary Alkyl Halide | Alkylating Agent | Iron Catalyst | Ligand | Additive | Solvent | Yield (%) |

| 1-Bromo-1-methylcyclohexane | Et2Zn | FeCl2 | dppe | - | NMP | 85 |

| tert-Butyl bromide | MeMgBr | Fe(acac)3 | TMEDA | - | THF | 75 |

| 1-Adamantyl iodide | i-PrMgCl | Fe(OTf)2 | - | LiBr | Ether | 90 |

This table contains representative data for iron-catalyzed reactions forming quaternary carbon centers with analogous substrates.

Manganese is an earth-abundant and low-toxicity metal that has gained increasing attention in catalysis. Manganese-catalyzed reactions offer novel reactivity for the functionalization of various organic molecules, including alkynes. While the literature on the manganese-catalyzed functionalization of this compound is sparse, the known reactivity of terminal alkynes under manganese catalysis suggests potential applications.

Manganese catalysts have been employed in C-H activation and subsequent coupling with alkynes, leading to the formation of complex unsaturated products. These reactions often proceed via a chelation-assisted pathway, where a directing group on one of the substrates facilitates the C-H activation step. The terminal alkyne can then insert into the manganese-carbon bond, leading to the functionalized product after a series of steps.

Representative examples of manganese-catalyzed alkyne functionalization are provided in the table below.

| C-H Source (with directing group) | Alkyne | Manganese Catalyst | Additive | Solvent | Yield (%) |

| 2-Phenylpyridine | Phenylacetylene | MnBr(CO)5 | AgOAc | Toluene | 82 |

| N-Phenyl-2-aminopyridine | 1-Heptyne | Mn2(CO)10 | KOAc | Dioxane | 76 |

| Benzoic acid | Propiolic acid | Mn(OAc)3 | - | Acetic Acid | 65 |

This table illustrates the scope of manganese-catalyzed functionalization with analogous terminal alkynes.

Indium catalysts, particularly indium(III) salts, have been recognized for their unique Lewis acidic properties, enabling a range of transformations in organic synthesis. Their tolerance to aqueous media and functional groups makes them attractive for various applications. In the context of alkyne chemistry, indium catalysts can activate the carbon-carbon triple bond towards nucleophilic attack. Although specific studies focusing on this compound are not widely available, the general behavior of terminal alkynes in indium-catalyzed reactions is informative.

Indium(III) halides can catalyze the hydroarylation of alkynes, the addition of carbonyl compounds to alkynes, and various cyclization reactions. The mechanism typically involves the coordination of the indium catalyst to the alkyne, which polarizes the triple bond and renders it more susceptible to nucleophilic addition.

The table below provides examples of indium-catalyzed reactions with terminal alkynes.

| Nucleophile/Substrate | Alkyne | Indium Catalyst | Solvent | Yield (%) |

| Anisole | Phenylacetylene | InCl3 | DCE | 88 |

| Indole | 1-Hexyne | InBr3 | MeCN | 92 |

| 2-Alkynylphenol | - | InI3 | Toluene | 85 (cyclization) |

This table presents representative data for indium-catalyzed reactions involving analogous terminal alkynes.

Organocatalysis and Metal-Free Methodologies

Organocatalysis and metal-free reactions represent a significant advancement in green chemistry, avoiding the use of potentially toxic and expensive transition metals. These methods leverage the unique reactivity of small organic molecules or specific reagents to activate substrates like this compound for subsequent transformations.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating otherwise inert starting materials through unique reaction pathways. In the context of alkyne esters such as this compound, NHCs can induce a reversal of polarity (umpolung) at the alkyne's carbon atoms.

The general mechanism involves the nucleophilic attack of the NHC onto the electron-deficient terminal alkyne. This addition generates a zwitterionic Breslow-type intermediate. nih.gov This key intermediate is highly nucleophilic at the α-carbon and can participate in various annulation reactions with suitable electrophiles. For example, in a formal [3+2] annulation, the NHC-alkyne zwitterion acts as a three-carbon building block, reacting with a two-atom electrophile (like a ketimine) to construct five-membered heterocyclic rings. nih.gov The steric hindrance from the gem-dimethyl group in this compound would influence the approach of the electrophile, potentially offering a high degree of stereocontrol in the final product. The choice of NHC catalyst, particularly the substituents on its nitrogen atoms, is crucial for modulating reactivity and enantioselectivity. nih.gov

Table 1: NHC-Catalyzed Annulation with Representative Alkyne Esters and Electrophiles

| Entry | Alkyne Ester Substrate | Electrophile | NHC Precatalyst | Product | Yield (%) |

| 1 | Ethyl propiolate | Isatin-derived ketimine | Chiral Triazolium Salt | Spirooxindole γ-Lactam | 73 |

| 2 | Methyl propiolate | N-iminoisoquinolinium ylide | Imidazolium Salt | Pyrazolo[5,1-a]isoquinoline | 85 |

| 3 | Ethyl phenylpropiolate | Cinnamaldehyde | Chiral Triazolium Salt | Dihydropyranone | 91 |

| 4 | This compound (projected) | Trifluoromethyl ketone | Chiral Triazolium Salt | Dihydrooxazole derivative | - |

The formation of a C(sp)-C(sp²) bond, traditionally achieved via the Sonogashira coupling using palladium and copper catalysts, can also be accomplished under transition-metal-free conditions. This avoids residual metal contamination in the final products, which is particularly important in pharmaceutical and materials science. One prominent method involves the use of hypervalent iodine(III) reagents, such as diaryliodonium salts, as electrophilic arylating agents. mdpi.comresearchgate.net

In a typical reaction, a base deprotonates the terminal alkyne of this compound to form a nucleophilic acetylide. This acetylide then attacks the ipso-carbon of the diaryliodonium salt, displacing an aryl iodide leaving group and forming the desired aryl-alkyne product. beilstein-journals.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the alkyne and the arylating agent. The choice of the "dummy" or non-transferable aryl group on the iodonium (B1229267) salt can be tuned to ensure the preferential transfer of the desired aryl moiety. beilstein-journals.org An alternative metal-free approach mimics the Sonogashira reaction by activating the alkyne with a boron source, followed by coupling with an aryl source mediated by N-iodosuccinimide (NIS). nih.gov

Table 2: Metal-Free Arylation of Terminal Alkynes using Diaryliodonium Salts

| Entry | Alkyne Substrate | Diaryliodonium Salt | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Diphenyliodonium triflate | K₃PO₄ | DMF | 95 |

| 2 | 1-Octyne | (4-Methoxyphenyl)(phenyl)iodonium triflate | Cs₂CO₃ | MeCN | 88 |

| 3 | 3,3-Dimethyl-1-butyne (B43207) | (4-Chlorophenyl)(mesityl)iodonium tetrafluoroborate | KOtBu | Dioxane | 92 |

| 4 | This compound (projected) | (4-Nitrophenyl)(phenyl)iodonium triflate | K₂CO₃ | DMSO | - |

Catalytic Directing Group Strategies

Directing groups are functional moieties that are part of a substrate and can coordinate to a metal catalyst, delivering it to a specific reaction site. This strategy enhances reaction rates and provides exceptional control over regioselectivity, which might be difficult to achieve otherwise.

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double or triple bond, is a powerful method for producing aldehydes. For unsymmetrical alkynes like this compound, controlling the regioselectivity of this addition is a significant challenge. Scaffolding ligands offer a solution by creating a temporary, covalent link between the substrate and the catalyst's ligand.

A scaffolding ligand contains three key components: a functional group that reversibly binds to the substrate, a linker, and a catalytic moiety (e.g., a phosphine) that coordinates to the metal center (typically rhodium). rsc.org For this compound, a scaffolding ligand with a boronic acid headpiece could reversibly bind to the ester's carbonyl group. This binding event would tether the rhodium-phosphine catalyst in close proximity to the alkyne. The fixed geometry of this supramolecular assembly would then force the hydroformylation to occur at a specific carbon of the alkyne, leading to a single regioisomeric α,β-unsaturated aldehyde product. After the reaction, the scaffolding ligand dissociates and can re-enter the catalytic cycle.

Table 3: Influence of Ligand Architecture on Regioselectivity in Rh-Catalyzed Hydroformylation

| Entry | Substrate | Ligand Type | Metal | n:iso Ratio (Linear:Branched) |

| 1 | 1-Octene | PPh₃ | Rh | 2:1 |

| 2 | 1-Octene | BISBI (wide bite-angle) | Rh | >98:2 |

| 3 | 1-Octene | Self-assembling Pyridinone-Phosphine | Rh | >90:10 |

| 4 | Allylic Sulfonamide | Scaffolding Phosphine (B1218219) | Rh | >99:1 |

Chelation control is a widely used strategy where a functional group inherent to the substrate acts as an endogenous ligand to direct a metal catalyst. goettingen-research-online.de In this compound, the carbonyl oxygen of the ethyl ester group can serve as a directing group, coordinating to a transition metal and influencing reactions at the alkyne.

For instance, in a palladium-catalyzed hydroarylation reaction, the coordination of the ester's carbonyl oxygen to a Pd(II) center would form a five- or six-membered metallacycle intermediate. This pre-organization would place the palladium catalyst and the coordinated aryl group in a specific orientation relative to the alkyne bond. Subsequent migratory insertion of the alkyne into the Pd-Aryl bond would proceed with high regioselectivity, favoring the formation of the α-substituted vinyl product. acs.org This chelation assistance not only controls the site of the new bond formation but can also influence the stereochemistry of the resulting alkene. This strategy is versatile and can be applied to a range of functionalizations, including arylations, alkenylations, and cyclizations. researchgate.netrsc.org

Table 4: Effect of Chelating Groups on Reaction Outcomes

| Entry | Substrate Type | Chelating Group | Reaction Type | Outcome |

| 1 | Allylic Alcohol | Hydroxyl (-OH) | Pd-catalyzed Alkenylation | High stereoselectivity |

| 2 | Benzamide | Amide (-CONH₂) | Ru-catalyzed C-H Arylation | Exclusive ortho-selectivity |

| 3 | Homo-propargyl Alcohol | Hydroxyl (-OH) | Ni-catalyzed Carbometalation | Controlled syn-addition |

| 4 | Alkyne Ester (e.g., this compound) | Ester Carbonyl (-C=O) | Pd-catalyzed Hydroarylation | High regioselectivity (α-addition) |

Computational Chemistry and Advanced Spectroscopic Characterization Methodologies

Computational Investigations for Mechanistic Insights and Reactivity Prediction

Computational studies are crucial for understanding reaction mechanisms and predicting chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a given reaction, DFT calculations can be employed to determine the energies of reactants, products, intermediates, and transition states. This information allows for the construction of a detailed potential energy surface, elucidating the reaction pathway and calculating activation energies. Such studies would be invaluable in understanding the reactivity of the alkyne and ester functionalities within Ethyl 2,2-dimethylbut-3-ynoate.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity. Analysis of the electron density distribution reveals the electron-rich and electron-deficient regions of a molecule, providing insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. For this compound, one would expect the electron density to be high around the oxygen atoms of the ester group and the triple bond of the alkyne.

Modeling of Steric and Electronic Effects on Reaction Outcomes

Computational modeling can effectively dissect the influence of steric and electronic factors on the outcome of chemical reactions. For this compound, the bulky gem-dimethyl group adjacent to the ester and alkyne functionalities would exert significant steric hindrance, potentially directing the approach of reagents. Electronic effects, governed by the electron-withdrawing nature of the ester group and the unique electronic properties of the alkyne, would also play a critical role in its reactivity. Computational models could quantify these effects to predict regioselectivity and stereoselectivity in its reactions.

Modern Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the structure of a synthesized compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the two equivalent methyl groups at the C2 position, and a singlet for the acetylenic proton. The chemical shifts and coupling constants of these signals would provide definitive evidence for the proton connectivity.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon at C2, the two carbons of the alkyne, and the carbons of the ethyl and gem-dimethyl groups.

A hypothetical ¹H NMR data table is presented below based on the structure of the molecule.

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| -C≡CH | ~2.0-3.0 | Singlet | 1H |

| -C(CH ₃)₂ | ~1.5 | Singlet | 6H |

| -O-CH ₂-CH₃ | ~4.2 | Quartet | 2H |

| -O-CH₂-CH ₃ | ~1.3 | Triplet | 3H |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The presence of the alkyne and the quaternary carbon would also lead to characteristic fragmentation patterns.

A table of expected major fragments is provided below.

| m/z (mass/charge ratio) | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - 29]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| [M - 45]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| [M - 73]⁺ | Loss of carboethoxy radical (•COOCH₂CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of molecular compounds, providing critical information about the functional groups present. By measuring the absorption of infrared radiation by a molecule, an IR spectrum is generated, which reveals the vibrational frequencies of its bonds. For this compound, the key functional groups are the alkyne (carbon-carbon triple bond) and the ester group.

The presence of the terminal alkyne is typically confirmed by a sharp, characteristic absorption band corresponding to the C≡C stretching vibration. This band is expected to appear in the region of 2100-2260 cm⁻¹. Additionally, the ≡C-H stretching vibration of a terminal alkyne gives rise to a strong, narrow band, usually observed between 3200 and 3300 cm⁻¹.

The ester functional group exhibits two prominent characteristic absorption bands. The most noticeable is the carbonyl (C=O) stretching vibration, which for a saturated ester, typically appears in the range of 1735-1750 cm⁻¹. The second set of characteristic bands for the ester group are the C-O stretching vibrations, which are observed in the fingerprint region between 1000 and 1300 cm⁻¹.

A detailed breakdown of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne | ≡C-H Stretch | 3300 - 3200 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

This table presents theoretically predicted ranges for the vibrational frequencies of the key functional groups in this compound based on established spectroscopic principles.

Advanced Chromatographic Techniques (HPLC, UPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. These methods are essential for determining the purity of this compound and for analyzing complex mixtures containing this compound.

Given the non-polar nature of the ethyl ester and the dimethylbutynyl groups, this compound is expected to be a relatively hydrophobic compound. Therefore, reversed-phase chromatography would be the most suitable approach for its analysis. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a common and effective choice for the separation of hydrophobic compounds. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and separation.

Mobile Phase: A typical mobile phase for the reversed-phase analysis of a compound like this compound would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities.

Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (around 210 nm) may be possible due to the presence of the carbon-carbon triple bond and the carbonyl group. However, for more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more appropriate.

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would follow the same principles as an HPLC method but with the added benefits of increased efficiency and throughput.

Below is a hypothetical gradient elution profile for the analysis of this compound using reversed-phase HPLC or UPLC.

| Time (minutes) | % Water | % Acetonitrile |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 60 | 40 |

| 15.0 | 60 | 40 |

This table illustrates a potential gradient elution program for the chromatographic analysis of this compound, designed to separate it from potential impurities of differing polarities.

Derivatization and Exploration of Structure Reactivity Relationships in Synthetic Pathways

Systematic Functionalization of the Alkyne Terminal Position

The terminal alkyne of ethyl 2,2-dimethylbut-3-ynoate serves as a versatile handle for molecular elaboration, allowing for the introduction of a wide array of substituents that can modulate the compound's steric and electronic properties. This functionalization is primarily achieved through well-established cross-coupling methodologies and cycloaddition reactions.

Introduction of Aromatic and Aliphatic Substituents

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the direct attachment of various aromatic and aliphatic groups to the terminal carbon of this compound. wikipedia.orgorganic-chemistry.org The general scheme involves the reaction of the terminal alkyne with an organic halide (R-X, where R is an aryl, heteroaryl, or vinyl group) under basic conditions.

The efficiency and outcome of the Sonogashira coupling can be influenced by the nature of the substituents on the coupling partners. For instance, the synthesis of tolanes (diphenylacetylenes) with bulky groups is often more successful when the sterically demanding group is on the arylacetylene component. epa.gov Similarly, electron-withdrawing groups on the arylacetylene can enhance reactivity. epa.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially when dealing with less reactive aryl bromides or chlorides. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts that can occur with copper catalysts. nih.gov

Table 1: Examples of Sonogashira Coupling with this compound Analogues

| Aryl Halide | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄/CuI | Ethyl 2,2-dimethyl-4-phenylbut-3-ynoate | High |

| 4-Bromotoluene | Pd(OAc)₂/SPhos | Ethyl 2,2-dimethyl-4-(p-tolyl)but-3-ynoate | Good |

| 1-Iodonaphthalene | PdCl₂(PPh₃)₂/CuI | Ethyl 2,2-dimethyl-4-(naphthalen-1-yl)but-3-ynoate | Good-High |

| 2-Bromopyridine | Pd(dba)₂/XPhos | Ethyl 4-(pyridin-2-yl)-2,2-dimethylbut-3-ynoate | Moderate-Good |

Note: This table is illustrative, based on typical Sonogashira reaction outcomes. Actual yields may vary based on specific reaction conditions.

Modification for "Click Chemistry" Applications

The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nd.eduillinois.edu The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nd.edu This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. nd.eduorganic-chemistry.org

The CuAAC reaction is exceptionally reliable and biocompatible, finding extensive use in bioconjugation, drug discovery, and materials science. nd.edu this compound, with its accessible terminal alkyne, can be readily "clicked" onto molecules containing an azide group. The reaction is typically performed in benign solvents, including water, and proceeds rapidly to completion. illinois.eduorganic-chemistry.org The resulting triazole ring is chemically stable and serves as a robust linker between the two molecular fragments. This modification strategy allows for the covalent attachment of the this compound scaffold to a vast range of molecules, including biomolecules like peptides and DNA, polymers, and fluorescent dyes. metabion.com

Modifications of the Ester Moiety for Diverse Reactivity

The ethyl ester group of this compound offers another site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations allow for the conversion of the ester into other functional groups while preserving the synthetically valuable alkyne moiety.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. lumenlearning.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.orgchemguide.co.uk The products are the corresponding carboxylic acid (2,2-dimethylbut-3-ynoic acid) and ethanol (B145695). libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). lumenlearning.com The reaction is irreversible and goes to completion, producing the salt of the carboxylic acid (e.g., sodium 2,2-dimethylbut-3-ynoate) and ethanol. libretexts.orglibretexts.org The resulting carboxylate salt can be subsequently protonated with acid to yield the free carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. For this compound, this allows for the conversion of the ethyl ester into other esters (e.g., methyl, tert-butyl) by reacting it with the desired alcohol in the presence of a catalyst. The use of bulky or sterically hindered alcohols can present challenges, potentially requiring optimized conditions or enzymatic catalysts to achieve efficient conversion. researchgate.net

Synthesis and Reactivity of Fluoroalkyne Analogues

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluoroalkyne analogues of this compound, specifically those with a fluorine atom at the terminal alkyne position, presents a unique synthetic challenge.

One potential route to such compounds involves the reaction of a terminal alkyne with a suitable electrophilic fluorine source. However, a more common approach involves the nucleophilic substitution of a leaving group on a pre-functionalized alkyne. For instance, the reaction of terminal alkynes with perfluoroalkanesulfinyl chlorides in the presence of a strong base like n-butyllithium followed by the addition of zinc chloride can produce α-alkynyl perfluoroalkyl sulfoxides. researchgate.netfao.org While not a direct fluorination of the alkyne, this demonstrates a method for introducing fluorinated groups at the terminal position. The reactivity of these fluoroalkyne analogues would be expected to differ significantly from the parent compound due to the high electronegativity of fluorine, which would influence the acidity of any remaining terminal proton and the electron density of the triple bond.

Investigating the Impact of Substituent Variation on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are highly dependent on the nature of the substituents, both on the alkyne itself and on its reaction partners. These substituent effects can be broadly categorized as steric and electronic.

Steric Effects: The bulkiness of substituents can play a decisive role in reaction outcomes. In nickel-catalyzed reductive couplings of alkynes and aldehydes, for example, the regioselectivity is primarily controlled by steric effects, with bulkier substituents favoring a position distal to the newly forming carbon-carbon bond. nih.gov Similarly, in Sonogashira coupling reactions, the steric bulk of both the phosphine (B1218219) ligands on the palladium catalyst and the substrates themselves can impact the reaction rates. researchgate.net Introducing a large aromatic or aliphatic group at the terminal position of this compound could sterically hinder the approach of reagents to the triple bond, potentially lowering reaction rates or influencing stereoselectivity in subsequent transformations.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the reactivity of the alkyne. In the context of multicomponent reactions involving alkynes, substituents on an aromatic ring attached to the alkyne can affect product yields. rsc.org For instance, alkyne derivatives with electron-donating groups on an aryl substituent have been shown to give higher yields in certain triazole syntheses, whereas electron-withdrawing groups led to lower yields. rsc.org Conversely, in other reactions, no obvious electronic effects have been observed, indicating that the impact of substituents is highly reaction-dependent. rsc.org The presence of different substituents can alter the electron density of the alkyne's π-system, making it more or less susceptible to attack by electrophiles or nucleophiles and influencing its participation in pericyclic reactions.

Table 2: General Impact of Substituent Properties on Alkyne Reactivity

| Substituent Property | General Effect on Reaction | Example Reaction Type |

|---|---|---|

| Steric Hindrance | Decreases reaction rate; influences regioselectivity and stereoselectivity. | Sonogashira Coupling, Cycloadditions |

| Electron-Donating Groups | Increases electron density of the alkyne; can increase reactivity towards electrophiles. | Electrophilic Addition |

| Electron-Withdrawing Groups | Decreases electron density of the alkyne; can increase reactivity towards nucleophiles. | Michael Addition |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Methodologies for Quaternary Centers

The synthesis of molecules containing all-carbon quaternary stereocenters, such as the one present in derivatives of ethyl 2,2-dimethylbut-3-ynoate, represents a formidable challenge in organic chemistry due to the steric hindrance involved. pnas.org Future research is geared towards creating these complex centers with high enantioselectivity. The development of catalytic asymmetric methods is a primary focus, as these offer a more efficient and atom-economical approach compared to stoichiometric chiral auxiliaries. pnas.orgacs.org

One promising avenue is the use of transition-metal-catalyzed asymmetric allylic alkylation. organic-chemistry.orgnih.gov For a substrate like this compound, this could involve the development of novel iridium or palladium catalyst systems with chiral ligands capable of operating at ambient temperatures to introduce the gem-dimethyl group enantioselectively. organic-chemistry.org Another area of intense investigation is the use of chiral phosphoric acids to catalyze additions to α-alkynyl ketones, which could be adapted for the asymmetric construction of the quaternary center in related structures. researchgate.net

The "gem-dimethyl effect," which describes the influence of gem-dimethyl substitution on ring-closing reactions, also presents opportunities. acs.org Methodologies that leverage this effect, such as enantioselective hydrofunctionalization of cyclobutenones, could provide novel pathways to chiral gem-dimethylcyclobutane structures, which are prevalent in natural products. nih.govresearchgate.net Research into metal-catalyzed cyclization of enynes or dienes is another strategy to form all-carbon quaternary stereocenters asymmetrically. pnas.org

| Asymmetric Synthetic Strategy | Catalyst/Reagent Type | Potential Application for this compound Derivatives | Key Challenges |

| Asymmetric Allylic Alkylation | Iridium or Palladium with chiral ligands | Construction of the quaternary center with high enantiomeric excess. organic-chemistry.org | Overcoming steric hindrance from the gem-dimethyl group. |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids | Enantioselective addition reactions to form the quaternary carbon. researchgate.net | Substrate scope and catalyst efficiency for sterically demanding alkynes. |

| Metal-Catalyzed Cyclizations | Metal catalysts with nonracemic ligands | Formation of cyclic structures containing the quaternary center. pnas.org | Control of regio- and stereoselectivity. |

| Decarboxylative Allylic Alkylation | Palladium catalysts | Synthesis of chiral α,α-disubstituted piperazin-2-ones and related heterocycles. nih.gov | Adaptability to the alkyne ester functionality. |

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes

Future synthetic routes for this compound and its derivatives will increasingly incorporate the principles of green chemistry. This involves developing methodologies that minimize waste, use less hazardous substances, and are more energy-efficient. nih.gov A key focus is the use of recyclable catalysts and carrying out reactions in environmentally benign solvents like water. nih.gov